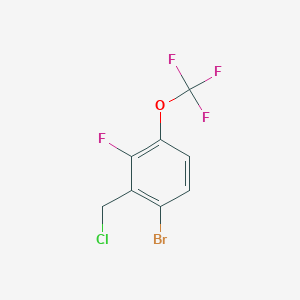
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5BrClF3O. This compound is part of the benzene derivatives family, characterized by the presence of bromine, chlorine, fluorine, and trifluoromethoxy groups attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by chloromethylation and fluorination reactions. The trifluoromethoxy group is introduced using specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Chloromethylation using formaldehyde and hydrochloric acid.
- Fluorination using a fluorinating agent such as Selectfluor.
- Introduction of the trifluoromethoxy group using trifluoromethanol and a suitable base.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Catalysts like palladium or nickel in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Applications De Recherche Scientifique
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic substitution: The compound can act as an electrophile, reacting with nucleophiles to form new bonds.
Oxidation and reduction: It can undergo redox reactions, altering its oxidation state and forming new products.
Coupling reactions: Participates in the formation of carbon-carbon bonds through catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(trifluoromethyl)benzene: Similar structure but lacks the chloromethyl and fluorine groups.
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but lacks the chloromethyl and fluorine groups.
1-Bromo-2-(chloromethyl)-3-(trifluoromethyl)benzene: Similar structure but lacks the fluorine and trifluoromethoxy groups.
Uniqueness
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene is unique due to the combination of bromine, chlorine, fluorine, and trifluoromethoxy groups on the benzene ring. This unique structure imparts specific reactivity and properties, making it valuable in various chemical and research applications.
Propriétés
Formule moléculaire |
C8H4BrClF4O |
|---|---|
Poids moléculaire |
307.47 g/mol |
Nom IUPAC |
1-bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4BrClF4O/c9-5-1-2-6(15-8(12,13)14)7(11)4(5)3-10/h1-2H,3H2 |
Clé InChI |
KWICIHWLFOSMSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OC(F)(F)F)F)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B13111591.png)


![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)

![2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide](/img/structure/B13111627.png)
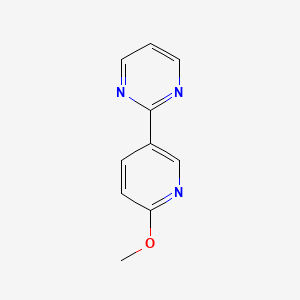
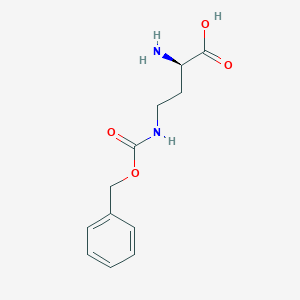
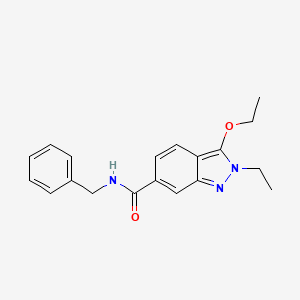


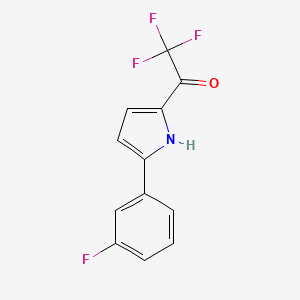
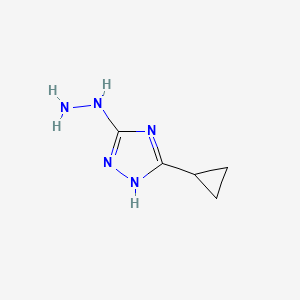
![[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)
